

Tiquizium Bromide for Gastrointestinal Motility Disorders: A Technical Guide

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Compound of Interest

Compound Name: *Tiquizium*

Cat. No.: *B129165*

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Abstract

Tiquizium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties. It is indicated for the treatment of gastrointestinal motility disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).^{[1][2][3]} This technical guide provides an in-depth overview of the core pharmacological and clinical aspects of **tiquizium** bromide. It includes a detailed examination of its mechanism of action, preclinical data, and a framework for its clinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Gastrointestinal (GI) motility disorders, including irritable bowel syndrome (IBS), are prevalent conditions that significantly impact patients' quality of life.^[1] These disorders are often characterized by symptoms of abdominal pain, bloating, and altered bowel habits, which are linked to dysregulation of GI smooth muscle contractility.^[1] **Tiquizium** bromide is a competitive antagonist of muscarinic acetylcholine receptors, which play a crucial role in mediating parasympathetic stimulation of the GI tract.^{[1][2]} By blocking these receptors, **tiquizium** bromide effectively reduces smooth muscle contractions and spasms, thereby alleviating the associated symptoms.^[1]

Chemical and Physical Properties

Tiquizium bromide is a quaternary ammonium compound with the following chemical and physical properties:

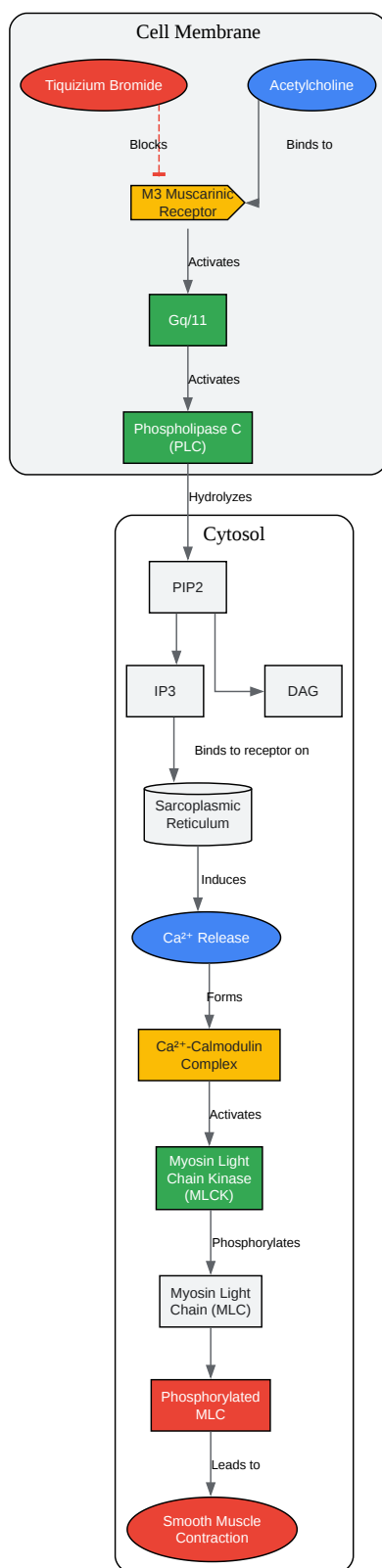
Property	Value
IUPAC Name	(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[3]
Molecular Formula	C ₁₉ H ₂₄ BrNS ₂ [3]
Molecular Weight	410.4 g/mol [3]
CAS Number	71731-58-3[3]
Synonyms	HSR-902, Thiaton[3]

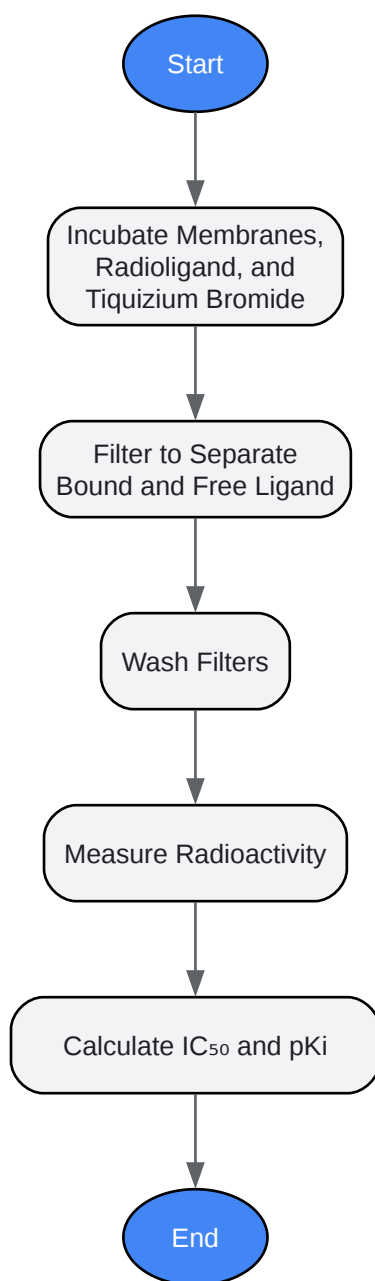
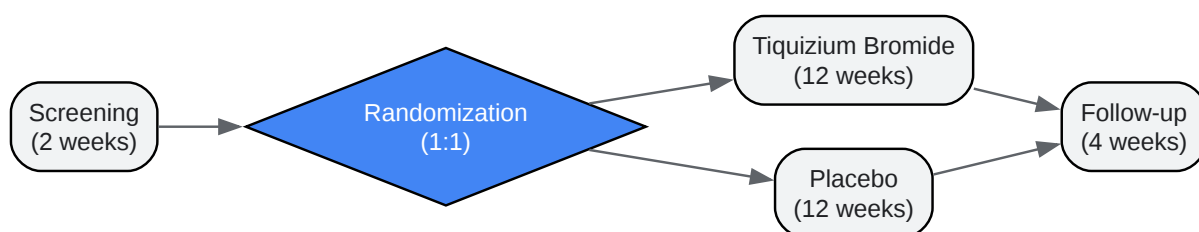
Mechanism of Action

Tiquizium bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the smooth muscles of the gastrointestinal tract.[1][2] Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are predominantly expressed in GI smooth muscle.[4] While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating smooth muscle contraction. **Tiquizium** bromide displays a high affinity for the M3 receptor subtype.[4]

Signaling Pathway

The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. **Tiquizium** bromide competitively blocks this binding, thereby inhibiting the downstream signaling events.





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